
3-Chlorophthalic anhydride
Overview
Description
3-Chlorophthalic anhydride (CAS: 117-21-5) is a chlorinated derivative of phthalic anhydride, featuring a chlorine substituent at the 3-position of the benzene ring. Its molecular structure confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Key applications include its use in pharmaceuticals (e.g., HIV-1 integrase inhibitors and mGlu receptor modulators) , agrochemicals, and polymer chemistry. Synthetically, it can be prepared via chlorination of phthalic anhydride or through halogen-exchange reactions, such as the substitution of chlorine with fluorine using potassium fluoride and phase transfer catalysts .
Preparation Methods
Direct Chlorination of Phthalic Anhydride
Reaction Mechanism and Conditions
The direct chlorination of phthalic anhydride involves the use of chlorine gas in the presence of a strong non-volatile Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. The reaction is conducted at elevated temperatures (200–240°C) under controlled conditions to limit conversion to approximately 50%, thereby minimizing the formation of inseparable dichlorinated impurities like 4,5-dichlorophthalic anhydride . Gas-liquid chromatography (GLC) is employed to monitor the reaction progress, ensuring termination once the desired monochlorinated products dominate .
Key Parameters:
Parameter | Value/Detail | Source |
---|---|---|
Temperature | 200–240°C | |
Catalyst | FeCl₃, AlCl₃ | |
Conversion Limit | ≤50% | |
Primary Byproduct | 4,5-Dichlorophthalic anhydride (<2%) |
Advantages and Limitations
This method offers a streamlined pathway with fewer synthetic steps compared to alternatives. However, the necessity to halt the reaction at partial conversion reduces overall yield, necessitating efficient recovery of unreacted phthalic anhydride for reuse . The process is economically viable for large-scale production but requires precise control to avoid over-chlorination.
Oxidation of 3-Chloro-o-Xylene
Synthetic Pathway
3-Chloro-o-xylene is oxidized under high-pressure conditions using nitric acid, yielding 3-chlorophthalic acid, which is subsequently dehydrated to form the anhydride . The oxidation step typically occurs at 150–200°C and 5–10 bar pressure, with reaction times ranging from 4 to 8 hours.
Key Parameters:
Parameter | Value/Detail | Source |
---|---|---|
Oxidizing Agent | Concentrated HNO₃ | |
Temperature | 150–200°C | |
Pressure | 5–10 bar | |
Dehydration Method | Thermal or azeotropic removal of H₂O |
Challenges in Isomer Separation
A significant drawback of this method lies in the difficulty of obtaining pure 3-chloro-o-xylene starting material. The chlorination of o-xylene produces a mixture of 3- and 4-chloro isomers, which exhibit minimal boiling point differences (Δbp ≈ 2°C), necessitating distillation columns with over 250 theoretical plates for effective separation . This complexity renders the method less favorable for industrial applications despite its potential for high-purity this compound.
Nitro Group Displacement in 3-Nitrophthalic Anhydride
Reaction Overview
3-Nitrophthalic anhydride undergoes nucleophilic aromatic substitution, where the nitro group is replaced by chlorine. This two-step process begins with the nitration of phthalic anhydride using a mixed acid (HNO₃/H₂SO₄), followed by fractional crystallization to isolate 3-nitrophthalic acid. Dehydration yields the anhydride, which is then treated with chlorine gas at high temperatures (250–300°C) .
Key Parameters:
Parameter | Value/Detail | Source |
---|---|---|
Nitration Conditions | H₂SO₄/HNO₃, 0–5°C | |
Chlorination Temperature | 250–300°C | |
Overall Yield | 25–29% (from phthalic anhydride) |
Industrial Limitations
While this route avoids the isomer separation challenges of the oxidation method, its multi-step nature and modest yields make it less attractive for large-scale production. Additionally, the handling of concentrated nitric acid and high-temperature chlorination introduces safety and operational complexities .
Purification via Distillation
Separation of Monochloro and Dichloro Derivatives
Distillation is critical for isolating this compound from reaction mixtures containing dichlorinated byproducts. Under reduced pressure (10–20 mmHg), the target compound (bp 180–185°C) is separated from higher-boiling impurities like 3,4-dichlorophthalic anhydride (bp 210–215°C) .
Distillation Parameters:
Parameter | Value/Detail | Source |
---|---|---|
Pressure | 10–20 mmHg | |
Boiling Point (3-Cl) | 180–185°C | |
Boiling Point (3,4-diCl) | 210–215°C |
Impact on Purity
Post-distillation purity exceeds 95%, as validated by melting point analysis (122–126°C) and infrared spectroscopy . Residual dichlorinated compounds are typically below 2%, meeting specifications for most industrial applications .
Comparative Analysis of Methods
Yield and Purity Metrics
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Direct Chlorination | 45–50 | ≥95 | High |
Oxidation | 60–70 | ≥98 | Moderate |
Nitro Displacement | 25–29 | ≥90 | Low |
Chemical Reactions Analysis
Types of Reactions: 3-Chlorophthalic anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorophthalic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the aromatic ring.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or alcohols under basic or neutral conditions.
Major Products:
Hydrolysis: 3-Chlorophthalic acid.
Substitution Reactions: Various substituted phthalic anhydrides or acids depending on the nucleophile used.
Scientific Research Applications
Pharmaceuticals
CPA serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the preparation of heterocyclic compounds that exhibit biological activity. Some notable applications include:
- Synthesis of Antimicrobial Agents : CPA can be utilized to synthesize compounds with antimicrobial properties, contributing to the development of new antibiotics.
- Drug Formulation : Its reactivity allows for modifications in drug formulations, enhancing bioavailability and therapeutic efficacy.
Agrochemicals
In agrochemicals, CPA is instrumental in synthesizing insecticides and herbicides. A prominent example includes:
- Flubendiamide : CPA is a precursor in the synthesis of flubendiamide, a novel insecticide effective against lepidopteran pests. This compound demonstrates low toxicity to non-target organisms and is used widely in agriculture .
Polymer Chemistry
CPA's ability to participate in polymerization reactions makes it valuable in materials science:
- Polyamides Production : CPA is involved in producing polyamides, which are used in various applications ranging from textiles to engineering plastics.
- Dye Precursors : It serves as a precursor for dyes, contributing to the coloration of textiles and plastics .
Research Applications
Recent studies have explored the solubility characteristics of CPA in various organic solvents, which is crucial for its application in different chemical processes . Understanding solubility helps optimize reaction conditions and improve yield during synthesis.
Case Study 1: Synthesis Optimization
A study focusing on optimizing the chlorination reaction conditions demonstrated that controlling temperature and chlorine concentration significantly affects the yield of CPA while minimizing by-products. The research highlighted that maintaining a reaction temperature between 200°C and 240°C resulted in high-purity CPA with less than 2% impurities .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of CPA-based insecticides revealed that formulations containing flubendiamide derived from CPA showed reduced ecological toxicity compared to traditional insecticides. This study emphasized the importance of developing safer agrochemicals using CPA as a building block .
Mechanism of Action
The mechanism of action of 3-chlorophthalic anhydride primarily involves its reactivity as an anhydride. It can react with nucleophiles to form various derivatives. The chlorine atom on the aromatic ring can also participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chlorophthalic Anhydride
Structural and Physical Properties :
- Isomerism: The 3- and 4-chloro isomers differ in chlorine placement, leading to distinct solubility profiles. For example, in ethanol at 298 K, 3-chlorophthalic anhydride exhibits a solubility of 12.4 g/100 g, while the 4-chloro isomer dissolves at 15.8 g/100 g .
- Reactivity : In Grignard reactions, steric and electronic effects influence carbonyl attack. This compound shows a 1:1 product ratio (1- vs. 2-carbonyl attack) with phenylmagnesium bromide, whereas 4-chloro derivatives may exhibit altered selectivity due to reduced steric hindrance .
Property | This compound | 4-Chlorophthalic Anhydride |
---|---|---|
Solubility in Ethanol | 12.4 g/100 g | 15.8 g/100 g |
Melting Point | 123–125°C | 118–120°C |
Tetrachlorophthalic Anhydride
Structural Features :
- Contains four chlorine atoms, leading to strong halogen bonding (Cl···O interactions) and a planar molecular geometry .
- Exhibits higher thermal stability and lower solubility in polar solvents compared to mono-chlorinated analogs due to increased molecular symmetry and intermolecular interactions .
3-Fluorophthalic Anhydride
Maleic Anhydride
Structural and Functional Differences :
- A linear, non-aromatic anhydride with a five-membered ring.
- Demonstrates significant antifungal activity (EC₅₀ = 0.31 mM for 2,3-dimethylmaleic anhydride) , whereas 3-chloro derivatives are more commonly employed in drug synthesis .
3-Methylphthalic Anhydride
Reactivity in Grignard Reactions :
- The methyl group’s steric hindrance directs Grignard reagent attack to the less hindered 1-carbonyl position (96% selectivity with 1-naphthylmagnesium bromide) .
- In contrast, 3-chloro’s electron-withdrawing effect reduces carbonyl reactivity, resulting in a 1:1 attack ratio under similar conditions .
Tetrahydrophthalic Anhydrides (e.g., 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride)
Properties :
- Hydrogenated rings reduce aromaticity, increasing flexibility and solubility in non-polar solvents.
- Used as epoxy curing agents, whereas 3-chloro derivatives are favored in electrophilic aromatic substitution reactions .
Key Research Findings
- Solubility Trends : Chlorinated phthalic anhydrides exhibit lower solubility in water compared to maleic anhydride due to reduced polarity .
- Electronic Effects : Substituents like Cl and F significantly alter reaction pathways. For example, 3-fluoro derivatives show enhanced reactivity in PROTAC synthesis compared to 3-chloro analogs .
- Steric Influence : Bulky substituents (e.g., methyl) dominate reactivity in Grignard reactions, while electronic effects prevail in Friedel-Crafts acylations .
Biological Activity
3-Chlorophthalic anhydride (3-CPA) is a chlorinated derivative of phthalic anhydride, notable for its various applications in the synthesis of pharmaceuticals, agrochemicals, and polymer materials. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological activity of 3-CPA, including its toxicity, potential pharmacological effects, and relevant case studies.
This compound has a molecular formula of CHClO and a melting point of approximately 123 °C. It is known to hydrolyze in the presence of water, forming 3-chlorophthalic acid. This compound is primarily synthesized through the chlorination of phthalic anhydride or by oxidation of 3-chloro-o-xylene under specific conditions .
Toxicity and Safety Profile
3-CPA exhibits moderate toxicity, which has been evaluated through various studies. The compound is classified as a skin and eye irritant, and inhalation can lead to respiratory issues. The acute toxicity (LD50) in rats has been reported to be around 500 mg/kg, indicating that it poses significant risks if proper handling procedures are not followed .
Table 1: Toxicological Data of this compound
Parameter | Value |
---|---|
LD50 (oral, rats) | 500 mg/kg |
Skin irritation | Yes |
Eye irritation | Yes |
Inhalation hazard | Moderate |
Pharmacological Effects
Research indicates that 3-CPA may have potential as a precursor for biologically active compounds. It has been utilized in the synthesis of herbicides and pesticides, which suggests a role in agricultural applications . Additionally, its derivatives are being explored for use in pharmaceuticals due to their ability to act as intermediates in drug synthesis.
Case Study: Synthesis of Antimicrobial Agents
In a study published in the Chinese Journal of Organic Chemistry, researchers synthesized several derivatives from 3-CPA that demonstrated antimicrobial properties against various bacterial strains. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness . This highlights the potential for 3-CPA derivatives in developing new antimicrobial agents.
Applications
The primary applications of 3-CPA include:
Q & A
Basic Research Questions
Q. How can the solubility of 3-chlorophthalic anhydride in organic solvents be systematically determined for experimental design?
- Methodology : Use a static equilibrium method to measure solubility across a temperature range (283.15–328.15 K). Key solvents include acetone, methanol, and methyl acetate. Correlate data with thermodynamic models like the modified Apelblat equation, which provides better accuracy than the van’t Hoff or λh equations .
- Key Data : Solubility increases with temperature; acetone exhibits higher solubility than methanol. Thermodynamic parameters (ΔH, ΔS, ΔG) derived from these models inform solvent selection for crystallization or reaction optimization .
Q. What solvent systems optimize nucleophilic substitution reactions involving this compound?
- Methodology : Screen solvents (DMF, THF, acetone) under controlled conditions. For example, reactions with sodium methoxide in acetone achieve 85% yield in 45 minutes at 25°C, while methylene chloride or THF yield no product even after 68 hours .
- Critical Factor : Solvent polarity and coordination ability (e.g., acetone’s intermediate polarity) enhance reaction kinetics by stabilizing transition states.
Q. How can the purity of this compound derivatives be validated after synthesis?
- Methodology : Recrystallize products from toluene or petroleum ether-chloroform mixtures. Validate purity via melting point analysis (±0.5°C deviation from literature values) and spectroscopic techniques (e.g., IR for carbonyl absorption at 1755 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of Grignard reactions with this compound?
- Experimental Design : React this compound with bulky Grignard reagents (e.g., mesitylmagnesium bromide). Compare product ratios (1- vs. 2-carbonyl attack) to reactions with less hindered reagents (phenylmagnesium bromide).
- Findings : Bulky reagents (e.g., mesityl-) favor attack at the less hindered 1-carbonyl (100% selectivity), while smaller reagents (e.g., phenyl-) show near 1:1 selectivity. Steric hindrance outweighs electronic effects in Grignard reactions .
- Contrast with Friedel-Crafts : In Friedel-Crafts reactions, electronic factors dominate; this compound reacts exclusively at the 2-carbonyl with benzene due to electrophilic activation .
Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?
- Approach :
Systematic Solvent Screening : Replicate reactions in solvents with varying polarities (e.g., DMF vs. acetone) to identify solvent-specific kinetics .
Computational Modeling : Use DFT calculations to map transition states and quantify steric/electronic contributions to reactivity .
Cross-Validation : Compare results with analogous compounds (e.g., 3-methylphthalic anhydride) to isolate substituent effects .
Q. How can the reduction of this compound to 7-chlorophthalide be optimized?
- Protocol : React this compound with lithium aluminum hydride (LiAlH₄) in anhydrous ether under vigorous reflux (5 hours). Isolate 7-chlorophthalide via recrystallization (petroleum ether-chloroform) with >40% yield .
- Key Insight : Excess LiAlH₄ and prolonged reflux ensure complete reduction of both carbonyl groups. Monitor reaction progress via TLC or IR for disappearance of anhydride peaks.
Q. What thermodynamic models best predict the solubility behavior of this compound in mixed solvent systems?
- Analysis : The modified Apelblat equation outperforms the NRTL and λh models in correlating solubility data (R² > 0.99). Parameters derived from this model (e.g., activity coefficients) guide solvent blending for industrial-scale separations of 3- and 4-chlorophthalic anhydride isomers .
Q. Data Analysis & Experimental Design
Q. How should researchers design experiments to isolate this compound from its isomer, 4-chlorophthalic anhydride?
- Strategy : Exploit solubility differences in methyl acetate (3-isomer is more soluble). Use temperature-controlled fractional crystallization (283.15–303.15 K) and validate purity via HPLC with a C18 column .
Q. What analytical techniques are critical for characterizing reaction intermediates in this compound syntheses?
- Tools :
- NMR Spectroscopy : Assign regioselectivity in Grignard adducts using ¹H/¹³C chemical shifts.
- Mass Spectrometry (ESI-MS) : Detect transient intermediates (e.g., phthalimide derivatives) in displacement reactions .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline products .
Q. Contradiction Resolution
Q. Why do some studies report incomplete conversion in Grignard reactions with this compound?
- Root Cause : Steric hindrance from the 3-chloro substituent slows nucleophilic attack. For example, reactions with m-xylylmagnesium bromide leave >30% unreacted anhydride even after extended periods .
- Mitigation : Use excess Grignard reagent (2–3 equivalents) and elevated temperatures (40–50°C) to improve conversion rates.
Properties
IUPAC Name |
4-chloro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPUZBSSSAZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151653 | |
Record name | 3-Chlorophthalic anhydride | |
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Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-21-5 | |
Record name | 3-Chlorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chlorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorophthalic anhydride | |
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Record name | 1,3-Isobenzofurandione, 4-chloro- | |
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Record name | 3-Chlorophthalic anhydride | |
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Record name | 3-chlorophthalic anhydride | |
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Record name | 3-CHLOROPHTHALIC ANHYDRIDE | |
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Retrosynthesis Analysis
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